GE2270
Description
Properties
Molecular Formula |
C56H55N15O10S6 |
|---|---|
Molecular Weight |
1289.26 |
Appearance |
White powder |
Origin of Product |
United States |
Biological Production and Biosynthesis of Ge2270
Producer Organisms and Fermentation Strategies
GE2270 is isolated from the fermentation broth of certain actinomycetes. nih.govjst.go.jp
Planobispora rosea as Primary Producer of this compound
Planobispora rosea ATCC 53733 is recognized as the natural and primary producer of the thiopeptide antibiotic GE2270A. jst.go.jpasm.orgresearchgate.netplos.orgnih.gov This soil-dwelling bacterium is classified within the less-studied genus Planobispora in the family Streptosporangiaceae. plos.org P. rosea has been utilized on an industrial scale for GE2270A production. asm.orgresearchgate.net
Fermentation strategies for P. rosea have been explored to optimize this compound production. For instance, P. rosea ATCC 53733 has been grown in specific media, such as medium C, which supports good performance in terms of GE2270A production on a laboratory scale and is similar to media used industrially. asm.org GE2270A accumulation has been observed during batch fermentation, reaching approximately 50 μg/ml at 63 hours in one study, with production starting during the exponential phase and continuing into the stationary phase. asm.orgplos.org The production appears to coincide with glucose exhaustion. plos.org
Modulation of fermentation conditions, such as the addition of vitamin B12, has been shown to influence both the total yield and the relative proportions of different this compound congeners. microbiologyresearch.orgmicrobiologyresearch.orgnih.gov Supplementation with vitamin B12 has been reported to double total this compound complex production and significantly enhance the biosynthesis of the more methylated component A, changing its relative abundance from about 60% to over 90%. microbiologyresearch.orgmicrobiologyresearch.org The addition of methylation inhibitors like sinefungin (B1681681) has been shown to increase the production of less methylated factors, such as component D2. microbiologyresearch.orgmicrobiologyresearch.orgnih.gov These findings indicate that a methylation step involving an S-adenosyl-L-methionine methyltransferase is involved in converting D2 to A. microbiologyresearch.orgnih.gov Vitamin B12 appears to stimulate antibiotic backbone synthesis, possibly through its role in serine synthesis in P. rosea. microbiologyresearch.orgmicrobiologyresearch.org
Other Natural Producers of this compound Congeners (e.g., Nonomuraea jiangxiensis)
While Planobispora rosea is the primary producer, GE2270A has also been detected in other members of the Streptosporangiaceae family, such as Nonomuraea sp. strain WU8817. asm.org More recently, Nonomuraea jiangxiensis strain A7611, isolated from soil, has been found to produce a class of nine new natural thiopeptides that are congeners of this compound. mdpi.comsciprofiles.com These congeners share similar structures with this compound, primarily differing in substitutions on the thiazole (B1198619) rings. mdpi.com The isolation of these compounds from a native Nonomuraea jiangxiensis highlights the potential of other species within this genus as natural producers of this compound-related compounds. mdpi.com
Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP) Nature of this compound
This compound is classified as a ribosomally synthesized and post-translationally modified peptide (RiPP). asm.orgmcmaster.cawikipedia.org RiPPs are a diverse class of natural products that originate from the ribosomal synthesis of a precursor peptide. asm.orgwikipedia.orgbiorxiv.orgmdpi.com This precursor peptide typically consists of an N-terminal leader peptide and a core peptide. asm.orgwikipedia.orgbiorxiv.orgmdpi.com The leader peptide often plays a crucial role in guiding the subsequent enzymatic modifications of the core peptide and can be involved in cellular export. asm.orgwikipedia.orgbiorxiv.orgmdpi.com
Following ribosomal synthesis, the precursor peptide undergoes a series of post-translational modifications (PTMs) catalyzed by tailoring enzymes encoded within the same biosynthetic gene cluster. asm.orgbiorxiv.orgmdpi.com These modifications are responsible for the structural complexity and diversity observed in RiPPs, including this compound. mdpi.com Common PTMs in RiPP biosynthesis include cyclization, dehydration, methylation, and cleavage of the leader peptide. biorxiv.orgmdpi.com In the case of this compound, the maturation process involves the formation of thiazole and oxazole (B20620) rings, a central pyridine (B92270) ring, and various other modifications like methylation and hydroxylation. uniprot.orgresearchgate.net
The ribosomal origin of this compound allows for the prediction of its chemical structure from genomic data, facilitating genome-driven discovery and engineering efforts. mdpi.com
Genetic Basis of this compound Biosynthesis: The pbt Gene Cluster
The biosynthesis of this compound is directed by a dedicated set of genes organized into a biosynthetic gene cluster (BGC). In Planobispora rosea, this cluster is known as the pbt gene cluster. asm.orgplos.orgnih.govsecondarymetabolites.orgcore.ac.uk The pbt cluster in P. rosea ATCC 53733 spans approximately 21.4 kb and is located in a core region of the genome, often found near housekeeping genes. plos.orgsecondarymetabolites.orgcore.ac.uk
The pbt cluster contains genes encoding the precursor peptide (pbtA) and the various enzymes responsible for the post-translational modifications. asm.orgplos.orgnih.govsecondarymetabolites.orgcore.ac.uk The pbtA gene encodes a precursor peptide consisting of a leader peptide followed by the core peptide that will be modified to form mature GE2270A. asm.orgplos.orgnih.govcore.ac.uk Expression analysis of the pbt genes during fermentation has provided insights into their roles. While many pbt genes may be down-regulated during the exponential phase, pbtA, encoding the precursor peptide, has been observed to have high expression levels, peaking at the entry into the stationary phase, which correlates with this compound production. asm.orgplos.orgnih.gov
The pbt cluster shows high sequence identity and complete synteny with the tpd cluster found in Nonomuraea sp. strain WU8817, another this compound producer. core.ac.uk Heterologous expression of the pbt cluster in genetically tractable hosts like Nonomuraea ATCC39727 and Streptomyces coelicolor has been attempted to study this compound biosynthesis. asm.orgsecondarymetabolites.orgcore.ac.uk These studies have helped in characterizing the functions of individual genes within the cluster. core.ac.uk
Biosynthetic Pathway Elucidation and Proposed Enzymatic Functions
The biosynthesis of this compound involves a complex cascade of enzymatic reactions that transform the ribosomally synthesized precursor peptide into the mature, highly modified thiopeptide structure. asm.orgresearchgate.netnih.govnih.gov The process includes the formation of multiple thiazole rings, a central pyridine ring, and various other decorations such as methylation and hydroxylation. uniprot.orgresearchgate.net
The precursor peptide, encoded by pbtA, contains specific amino acid residues (cysteine, serine, threonine) that are recognized and modified by tailoring enzymes. biorxiv.orgmdpi.comuniprot.org The formation of thiazole and oxazole rings involves the enzymatic condensation of cysteine, serine, or threonine with the alpha-carbonyl of the preceding amino acid, followed by dehydration and dehydrogenation. uniprot.org The central pyridine ring is formed through a cross-linking event involving serine and a cysteine-serine pair, followed by dehydration and potential dehydrogenation. uniprot.org
Specific enzymes encoded within the pbt cluster have been implicated in catalyzing these modifications. For example, gene deletion studies have indicated that PbtO, a P450 monooxygenase, and several methyltransferases (PbtM1, PbtM2, PbtM3, and PbtM4) are involved in regiospecific hydroxylation and methylation events that lead to the production of various this compound derivatives with altered decorations. secondarymetabolites.orgcore.ac.ukacs.org Enzymes like PbtH and PbtG1 have been shown to be involved in C-terminal amide and oxazoline (B21484) formation, respectively. secondarymetabolites.orgcore.ac.uk Preventing these steps can lead to the accumulation of linear precursors, suggesting their importance in macrocycle formation. core.ac.uk
The structural differences between this compound congeners produced by P. rosea primarily lie in the extent of modifications, including methylation, methoxylation, and oxidation of the thiazole and oxazole rings, as well as methylation of asparagine. uniprot.org These variations are a result of the action of the tailoring enzymes.
Multi-omics Approaches in this compound Biosynthesis Research
Multi-omics approaches, integrating data from genomics, transcriptomics, and metabolomics, have been valuable in studying the biology of Planobispora rosea and gaining insights into this compound biosynthesis. asm.orgresearchgate.netplos.orgnih.govomu.edu.trasm.orgfrontiersin.org These approaches provide a more comprehensive picture of the cellular processes occurring during antibiotic production. asm.orgresearchgate.netnih.govomu.edu.tr
Genomic analysis of P. rosea has led to the identification of the pbt gene cluster and other potential biosynthetic gene clusters for secondary metabolites. plos.orgsecondarymetabolites.org Transcriptomics, the study of gene expression, has revealed the temporal expression levels of genes involved in this compound biosynthesis during fermentation. asm.orgplos.orgnih.gov For instance, RNA-seq data has shown high expression of pbtA during the production phase. asm.orgplos.orgnih.gov Transcriptomic data has also provided insights into the physiological state of P. rosea, indicating potential limiting factors like phosphate (B84403) and iron under certain fermentation conditions. asm.orgresearchgate.netnih.gov
Metabolomics, the study of the complete set of metabolites, complements transcriptomics by providing information on the metabolic state of the organism and the accumulation of the target compound and its intermediates. asm.orgresearchgate.netnih.govomu.edu.trfrontiersin.org The integration of metabolomics and transcriptomics data has been used to inform and refine genome-scale metabolic models for P. rosea, which can serve as a framework for understanding the dynamics of metabolism during this compound production. asm.orgresearchgate.netnih.gov
Proteomics, the study of the complete set of proteins, has also been applied, revealing changes in protein abundance during different growth phases and identifying proteins from the pbt cluster. plos.orgnih.govfrontiersin.org While some biosynthetic proteins show slight increases in abundance, the expression of the precursor peptide gene pbtA is particularly high. plos.orgnih.gov
Genomic and Transcriptomic Analyses of this compound Production
Genomic analysis of Planobispora rosea ATCC 53733 has revealed the presence of the pbt gene cluster, which is responsible for directing the biosynthesis of this compound. plos.orgnih.govplu.educore.ac.uk This cluster is highly similar in sequence identity and synteny to the tpd cluster found in Nonomuraea WU8817, another this compound producer. core.ac.uk The P. rosea genome exhibits considerable conservation in gene organization and function when compared to other members of the Streptosporangiaceae family. plos.orgnih.govplu.edu Furthermore, the genome analysis highlighted the significant potential of this strain for producing bioactive metabolites, with numerous gene clusters for secondary metabolism identified. plos.orgnih.gov
Transcriptomic analysis, utilizing whole transcriptome shotgun sequencing and quantitative real-time PCR (qRT-PCR), has been employed to study gene expression patterns in P. rosea during this compound production. plos.orgnih.govresearchgate.netplu.edunih.gov this compound production commences during the exponential growth phase. plos.orgnih.govplu.edu Interestingly, while this compound production is occurring, most genes within the pbt biosynthesis cluster are found to be down-regulated. plos.orgnih.govplu.edu An exception to this observed trend is pbtA, the gene encoding the precursor peptide of the ribosomally synthesized this compound, which shows its highest expression levels at the transition into the stationary phase. plos.orgnih.govplu.edu
Detailed research findings from qRT-PCR analysis of selected pbt genes at different time points (30, 48, 54, and 72 hours) relative to a 24-hour time point provide insights into the dynamic transcriptional regulation of the this compound biosynthetic pathway. plos.org
Proteomic and Metabolomic Investigations of this compound Producer Strains
Proteomic analysis of Planobispora rosea has been conducted to investigate protein abundance changes during this compound production. plos.orgnih.govresearchgate.netplu.edunih.gov Using two-dimensional gel electrophoresis (2D-gel) and comparative evaluation of protein spots, researchers identified differentially abundant proteins across different growth phases. plos.org Proteins involved in protein metabolism were notably represented among those showing differential abundance, including the elongation factor Tu (EF-Tu) that is insensitive to this compound. plos.orgnih.govplu.edunih.gov While most pbt genes were transcriptionally down-regulated during production, two proteins encoded by the pbt cluster showed a slight increase in abundance over time. plos.orgnih.govplu.educnr.it Comparative proteome analysis involved evaluating protein spot abundances with respect to a 24-hour reference point, considering spots with a ≥1.5 fold increase or decrease as differentially abundant with statistical significance (P≤ 0.05). plos.org
Structural Features and Chemical Modifications of Ge2270 Congeners
Core Structural Elements and Key Moieties in GE2270
The structure of this compound A, the main component of the this compound complex, is a highly modified peptide. It is characterized by the presence of several heteroaromatic moieties, including multiple thiazole (B1198619) rings and a pyridine (B92270) ring researchgate.netnih.govmdpi.com. The structure is thought to originate from the modification of a chain of 14 amino acids researchgate.netnih.gov. This modification process leads to the creation of six thiazole rings and one pyridine ring, and also results in the cyclization of the linear polypeptide to form a cyclic part with an attached side-chain researchgate.net. This compound A also contains oxazole (B20620) rings mdpi.com.
Methodologies for this compound Structure Elucidation
The structure elucidation of this compound A and its congeners has relied on a combination of physico-chemical methods applied to the intact molecules and their hydrolysis products researchgate.netnih.gov. Techniques such as UV, IR, and elemental analysis provided initial characterization researchgate.net. Mass spectrometry (MS) has been crucial, including fast-atom bombardment mass spectrometry (FAB-MS), high-resolution FAB-MS, and collision-induced dissociation FAB-MS-MS experiments researchgate.netnih.gov. These MS studies, performed on this compound A, the chromophoric compound, and other hydrolysis products, facilitated the identification of various amino acid residues and their sequence researchgate.net.
Nuclear Magnetic Resonance (NMR) spectroscopy has also been a key technique in the structure elucidation process researchgate.netnih.govmdpi.com. 1H-NMR spectroscopy was used for preliminary structural determination of the congeners by comparison with this compound A nih.gov. More advanced NMR techniques, such as double quantum filter COSY and 13C NMR inverse techniques like DEPT, provided detailed information about the molecule's structure, including the assignment of various groups researchgate.net. The combination of HPLC or GC with high-resolution mass spectrometry, including fragmentation experiments, is a general approach for molecular structure elucidation clariant.com. NMR spectroscopy, including 1D and 2D techniques, is considered a cornerstone for establishing molecular structures by analyzing connectivity networks at the atomic level mdpi.com.
Rational Design and Synthesis of this compound Analogues
Semisynthetic Approaches and Derivatization
Semisynthetic approaches and chemical derivatization have been employed to modify the structure of this compound A, aiming to develop analogues with potentially improved properties researchgate.netresearchgate.netjst.go.jp. One area of focus has been the creation of 4-aminothiazolyl analogues of this compound A researchgate.netnih.govnovartis.comnovartis.comnih.govnovartis.com. These semisynthetic congeners, like the parent compound, target the bacterial protein elongation factor Tu (EF-Tu) researchgate.netnovartis.com. Efforts have been made to stabilize the 4-aminothiazolyl functional motif, which was initially found to undergo decomposition nih.govnovartis.com. Semisynthetic derivatization has also explored modifications of the C-terminal tail of this compound A, specifically following thiazole 12 researchgate.net. The design and synthesis of imidazole (B134444) analogues of this compound A have also been reported, utilizing methods like copper-mediated synthesis nih.govnovartis.com.
Structure-Activity Relationship (SAR) Studies for Enhanced Biological Activity
Structure-Activity Relationship (SAR) studies are fundamental in drug discovery to understand how modifications to a molecule's structure affect its biological activity gardp.orgimmutoscientific.comoncodesign-services.com. For this compound and its analogues, SAR studies have been conducted to identify structural features associated with enhanced antibacterial activity nih.govnovartis.comnih.govnovartis.comacs.org. These studies involve the design, synthesis, and evaluation of a series of structurally related compounds oncodesign-services.com.
Initial SAR studies on 4-aminothiazolyl analogues of this compound A helped to define the relationship between structural changes and the inhibition of Gram-positive bacteria growth nih.govnovartis.com. Further optimization efforts focused on improving physicochemical properties such as aqueous solubility and chemical stability, alongside enhancing in vitro and in vivo antibacterial activity novartis.comacs.org. These studies have aimed to define SARs to guide the design of new compounds with improved solubility and efficacy profiles compared to the natural product and earlier analogues novartis.comacs.org. The evaluation of imidazole-based analogues has also contributed to defining the SAR of the 4-aminothiazolyl-based antibacterial template nih.govnovartis.com.
Molecular Mechanism of Action of Ge2270
Inhibition of Bacterial Protein Synthesis by GE2270
GE2270A inhibits bacterial protein synthesis by interfering with the function of elongation factor Tu (EF-Tu) researchgate.netnih.govjst.go.jpwikipedia.orgresearchgate.netuniprot.org. EF-Tu is a crucial protein in the elongation cycle of translation, responsible for delivering aminoacyl-tRNAs (aa-tRNAs) to the ribosome's A-site wikipedia.orgasm.orgnih.gov. By targeting EF-Tu, GE2270A ultimately prevents the incorporation of amino acids into the growing polypeptide chain, thereby halting protein synthesis uniprot.orgontosight.ai. Studies using cell-free protein synthesis systems from Escherichia coli and Bacillus subtilis have confirmed that GE2270A inhibits protein synthesis and exhibits high binding affinity for EF-Tu researchgate.netnih.gov. Resistance to GE2270A in B. subtilis can be linked to mutations in EF-Tu, further supporting this protein as the antibiotic's target researchgate.netnih.gov.
Specificity Towards Bacterial Elongation Factor Tu (EF-Tu)
GE2270A demonstrates specificity towards bacterial EF-Tu, distinguishing it from eukaryotic elongation factors rcsb.org. This specificity is crucial for its potential as an antibiotic, minimizing off-target effects on host cells ontosight.ai. The binding of GE2270A to bacterial EF-Tu disrupts key interactions necessary for the elongation cycle nih.govwikipedia.orgasm.orgnih.govrcsb.orgresearchgate.netuni.luasm.orgnih.govrcsb.orgacs.orgasm.orgmcmaster.ca. Unlike some other protein synthesis inhibitors that act directly on the ribosome, GE2270A's primary target is this specific elongation factor wikipedia.orgasm.orgnih.gov.
Binding Site Analysis on EF-Tu
Crystallographic studies have provided insights into the binding site of GE2270A on EF-Tu rcsb.orgnih.govrcsb.orgacs.orgasm.org. The structure of the Escherichia coli EF-Tu-GDP complex with GE2270A revealed that the antibiotic binds in the second domain of EF-Tu rcsb.org. This binding involves contacts with specific amino acid segments, including residues 215-230, 256-264, and 273-277 rcsb.org. The interaction is primarily mediated by van der Waals forces, although a salt bridge between conserved residues Arg 223 and Glu 259, located over the antibiotic, contributes significantly to the strong affinity between EF-Tu and GE2270A rcsb.org. This salt bridge is a notable feature not observed in other EF-Tu complexes rcsb.org. The binding site of GE2270A on EF-Tu partially overlaps with the binding site of aminoacyl-tRNA, suggesting a competitive mechanism of inhibition rcsb.org.
Interference with EF-Tu:tRNA:GTP Ternary Complex Formation
A key aspect of GE2270A's mechanism is its ability to prevent the formation of a stable ternary complex between EF-Tu, GTP, and aminoacyl-tRNA (aa-tRNA) wikipedia.orgnih.govuniprot.orgnih.govnih.govacs.orgmcmaster.ca. The ternary complex is an essential intermediate that delivers the correct aa-tRNA to the ribosome for peptide chain elongation wikipedia.orgoup.com. By interfering with the formation of this complex, GE2270A effectively blocks the delivery of aa-tRNA to the ribosome's A-site, thereby inhibiting protein synthesis wikipedia.orgnih.govuniprot.orgnih.govnih.govacs.orgmcmaster.ca. Structural analysis indicates that GE2270A binding hinders the interaction of EF-Tu with the 3'-aminoacyl group and part of the acceptor stem of aa-tRNA researchgate.netnih.govacs.org.
Impact on EF-Tu Conformations and Ligand Interactions (GTP/GDP-bound states)
The activity of EF-Tu is regulated by its binding to GTP and GDP, which induce distinct conformational states rcsb.orgnih.gov. GE2270A has been shown to bind stably to both the GTP- and GDP-bound conformations of EF-Tu nih.gov. However, its inhibitory effect is primarily exerted on the GTP-bound form nih.gov. GE2270A binding to EF-Tu·GTP impairs its ability to interact efficiently with aminoacyl-tRNA and ribosomes nih.gov. Although the intrinsic GTPase activity of EF-Tu is minimally affected by GE2270A, the antibiotic disrupts the factor's response to aa-tRNA and ribosomes nih.gov. Structural comparisons suggest that one region of bound GE2270A would sterically clash with the guanine (B1146940) nucleotide-binding domain in the GTP-bound conformation of EF-Tu, but not the GDP-bound form rcsb.org. This indicates that GE2270A may interfere with the conformational changes required for EF-Tu to transition from the GDP to the GTP state and productively interact with its ligands rcsb.orgnih.govacs.org.
Structural Basis of EF-Tu Inhibition by this compound: Crystallographic Insights
X-ray crystallography has been instrumental in elucidating the structural basis of GE2270A's inhibition of EF-Tu nih.govrcsb.orgnih.govacs.orgasm.orgmcmaster.ca. The crystal structure of the Escherichia coli EF-Tu-GDP complex with GE2270A provided the first detailed view of the antibiotic's binding site rcsb.org. This structure, determined at 2.35 Å resolution, showed GE2270A binding in domain 2 of EF-Tu rcsb.org. Further crystallographic studies, such as the 1.6 Å resolution structure of the Thermus thermophilus EF-Tu-GDPNP-GE2270A complex (GDPNP is a non-hydrolyzable GTP analogue), have confirmed that GE2270A interferes with the binding of aa-tRNA by occupying a site that overlaps with the 3'-aminoacyl group and part of the acceptor stem binding region researchgate.netnih.govacs.org. These structures highlight how GE2270A binding hinders the proper positioning of EF-Tu domains necessary for its active conformation and interaction with aa-tRNA researchgate.netnih.govacs.org.
Comparative Analysis with Other EF-Tu Inhibitors (e.g., Pulvomycin (B1679863), Kirromycin)
GE2270A is one of several antibiotics that target bacterial EF-Tu, a group often referred to as elfamycins nih.govasm.orgbiorxiv.orgmcmaster.caresearchgate.net. Other prominent EF-Tu inhibitors include Pulvomycin and Kirromycin, which, despite targeting the same protein, exhibit different mechanisms of action and binding sites wikipedia.orgnih.govasm.orgnih.govresearchgate.netnih.govrcsb.orgacs.orgasm.org.
Pulvomycin, like GE2270A, inhibits protein synthesis by preventing the formation of the EF-Tu·GTP·aa-tRNA ternary complex wikipedia.orgnih.govnih.govresearchgate.netnih.govmcmaster.ca. However, crystallographic analysis shows that while there is some overlap, the binding site of Pulvomycin on EF-Tu is distinct from that of GE2270A researchgate.netnih.gov. Pulvomycin binds to a site extending from the domain 1-3 interface to domain 2, interfering with the binding of the 3'-aminoacyl group, acceptor stem, and 5' end of tRNA researchgate.netnih.gov.
In contrast, Kirromycin and related antibiotics like enacyloxin IIa employ a different mechanism wikipedia.orgnih.govasm.orgmcmaster.ca. They prevent the release of EF-Tu from the ribosome after GTP hydrolysis, effectively trapping the factor on the ribosome and blocking subsequent rounds of elongation wikipedia.orgnih.govmcmaster.ca. Kirromycin binds to the interface between domains 1 and 3 of EF-Tu nih.govasm.orgbiorxiv.org.
The distinct binding sites and mechanisms of GE2270A, Pulvomycin, and Kirromycin illustrate the different ways in which antibiotics can target the same essential protein to inhibit bacterial translation nih.govasm.orgnih.govnih.govresearchgate.netnih.gov. While GE2270A and Pulvomycin both disrupt ternary complex formation, they do so by binding to different, albeit partially overlapping, regions of EF-Tu and affecting the interaction with aa-tRNA differently researchgate.netnih.govacs.org. Kirromycin, on the other hand, acts at a later stage of the elongation cycle by interfering with EF-Tu release from the ribosome wikipedia.orgnih.govmcmaster.ca.
Here is a comparative summary of the mechanisms of these EF-Tu inhibitors:
| Antibiotic | Primary Mechanism of Action | EF-Tu Binding Site | Impact on Ternary Complex Formation | Impact on EF-Tu-Ribosome Interaction |
| GE2270A | Prevents ternary complex formation | Primarily Domain 2, overlaps with aa-tRNA site | Inhibits | Impairs interaction with ribosome |
| Pulvomycin | Prevents ternary complex formation | Domain 1-3 interface extending to Domain 2 | Inhibits | Hinders correct domain positioning |
| Kirromycin | Prevents EF-Tu-GDP release from ribosome | Domain 1-3 interface | Allows initial formation | Prevents dissociation |
These differences in mechanism and binding highlight the complexity of EF-Tu function and provide avenues for the development of diverse antibacterial agents.
Biological Activities and Preclinical Efficacy of Ge2270
Antimicrobial Spectrum of GE2270 (Gram-positive Bacteria, Anaerobes, limited Gram-negative activity)
This compound A exhibits activity primarily against Gram-positive microorganisms and anaerobes. researchgate.netuniprot.orgjst.go.jpnih.govnih.govjst.go.jp Its spectrum of antimicrobial activity distinguishes it from other EF-Tu inhibitors. researchgate.netjst.go.jpnih.gov While highly active against Gram-positive species, this compound is generally not effective against Gram-negative bacteria. nih.govasm.org However, some sources indicate bacteriocidal activity against a few Gram-negative bacteria, and it is particularly active against anaerobes. uniprot.org Studies have shown activity against specific anaerobic species such as Clostridium perfringens and Propionibacterium acnes, while being inactive against others like Fusobacterium spp. and Bacteroides spp. researchgate.netnih.govnih.gov
In vitro Potency Against Pathogenic Bacteria (e.g., Methicillin-Resistant Staphylococcus aureus, Vancomycin-Resistant Enterococci)
This compound A has demonstrated potent in vitro activity against a range of Gram-positive clinical isolates, including antibiotic-resistant strains. ontosight.aiasm.org It is particularly active against staphylococci and enterococci. nih.govasm.org Minimum inhibitory concentrations (MICs) for 90% of isolates (MIC90) were reported to be low for these bacteria. nih.govasm.org this compound A was found to be equally active against isolates resistant to beta-lactams, erythromycin, gentamicin, and glycopeptides. asm.org
Specifically, GE2270A and its semisynthetic derivatives have shown potent activity against Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE). nih.govasm.orgplos.orgnih.govmorressier.comfrontiersin.org For instance, semisynthetic congeners of this compound A demonstrated potency against clinical isolates of MRSA and VRE with MIC90 values reported as ≤ 0.25 μg/ml. nih.govnih.gov While potent against staphylococci and enterococci, these derivatives showed weaker activity against streptococci, with MIC90 values ≥ 4 μg/ml. nih.govnih.gov GE2270A itself has shown MICs against Staphylococcus, Streptococcus, and Enterococcus spp. in the ranges of ≤0.015 to 0.25, 0.06 to 2, and 0.008 to 0.015 μg/ml, respectively. asm.org
Data on the in vitro potency of GE2270A and its derivatives against key Gram-positive pathogens are summarized in the table below:
| Bacterial Species | GE2270A MIC Range (μg/ml) | Semisynthetic Derivative MIC90 (μg/ml) | Source |
| Staphylococcus spp. | ≤0.015 to 0.25 | ≤ 0.25 (MRSA) | nih.govasm.orgnih.gov |
| Streptococcus spp. | 0.06 to 2 | ≥ 4 | nih.govasm.orgnih.gov |
| Enterococcus spp. | 0.008 to 0.015 | ≤ 0.25 (VRE) | nih.govasm.orgnih.gov |
| Propionibacterium acnes | Below 1 µg/mL | 4 to 250 ng/mL (NAI003, a derivative) | researchgate.netasm.org |
| Clostridium perfringens | Below 1 µg/mL | Not specified | researchgate.net |
| Mycobacterium tuberculosis | Activity observed | Not specified | asm.org |
In vivo Efficacy of this compound in Preclinical Infection Models (e.g., Mouse Systemic Infection)
Preclinical studies have investigated the in vivo efficacy of this compound and its derivatives in animal models of infection. Semisynthetic aminothiazole derivatives of this compound A, which target bacterial EF-Tu similarly to the parent compound, have been evaluated in mouse systemic infection models. nih.govnih.gov
In a mouse systemic infection model, these derivatives demonstrated protective effects against lethal Staphylococcus aureus infections, with 50% effective doses (ED50) of 5.2 and 4.3 mg/kg for compounds 1 and 2, respectively. nih.govnih.gov Similarly, these compounds protected mice from lethal systemic Enterococcus faecalis infections, showing ED50 values of 0.56 and 0.23 mg/kg. nih.govnih.gov These results indicate that this compound derivatives are active in vivo against difficult-to-treat Gram-positive bacterial infections in preclinical models. nih.govnih.gov
Cellular Specificity and Differential Activity Against Bacterial vs. Mammalian Cells (in vitro cytotoxicity studies)
This compound's mechanism of action, targeting bacterial protein synthesis by inhibiting EF-Tu, suggests a degree of specificity for bacterial cells. researchgate.netuniprot.orgjst.go.jpnih.govnih.govjst.go.jpontosight.ai This action is highly specific to bacterial cells, which is thought to reduce the likelihood of adverse effects on host cells. ontosight.ai
Mechanisms of Resistance to Ge2270
Intrinsic Resistance in Producer Organisms (e.g., GE2270-insensitive EF-Tu in P. rosea)
The organism that produces this compound, Planobispora rosea, exhibits intrinsic resistance to its own antibiotic. jst.go.jpnih.gov This self-resistance is primarily mediated by a modified elongation factor Tu, referred to as EF-Tu1, which is insensitive to inhibition by this compound. nih.govnih.gov
Studies using cell-free protein synthesis systems have demonstrated that P. rosea EF-Tu is highly resistant to this compound, while remaining sensitive to other EF-Tu inhibitors like kirromycin. nih.gov The tuf gene encoding this resistant EF-Tu has been identified and characterized in P. rosea. nih.gov Heterologous expression of the P. rosea tuf gene in Escherichia coli confirmed that the recombinant EF-Tu is intrinsically resistant to this compound and is unable to bind the antibiotic. nih.gov
Sequence analysis of the P. rosea EF-Tu revealed several amino acid substitutions in highly conserved positions, particularly within domain II of EF-Tu. nih.govnih.gov These substitutions are believed to be responsible for conferring this compound resistance. nih.gov For instance, the presence of Alanine at the position corresponding to Gly275 in E. coli EF-Tu is a likely contributor to the resistant phenotype. asm.org This G275A mutation in E. coli EF-Tu has been shown to result in complete resistance to this compound. asm.org
While P. rosea EF-Tu1 shows resistance to this compound, it does not exhibit resistance to pulvomycin (B1679863), another antibiotic that inhibits ternary complex formation. nih.gov This suggests distinct binding sites or mechanisms of action for this compound and pulvomycin on EF-Tu. nih.govnih.gov
Acquired Resistance Mechanisms: tuf Gene Mutations in Target Bacteria
In target bacteria, acquired resistance to this compound typically arises through spontaneous mutations in the tuf gene, which encodes EF-Tu. nih.govresearchgate.net These mutations lead to alterations in the EF-Tu protein that reduce its affinity for this compound or allow it to function productively even in the presence of the antibiotic. nih.gov
Specific point mutations in EF-Tu have been identified that confer high levels of resistance to this compound. For example, mutations such as G257S and G275A in E. coli EF-Tu have been shown to result in high this compound resistance in poly(Phe) synthesis. asm.orgnih.gov These residues are located in or near the binding site for the 3' end of aminoacyl-tRNA on EF-Tu. asm.orgnih.gov
Interestingly, studies with E. coli mutants carrying the G257S or G275A mutations have shown that these resistant EF-Tu variants can still bind this compound, albeit with altered affinity compared to wild-type EF-Tu. nih.gov The resistance appears to stem from the ability of the mutant EF-Tu to accommodate both this compound and aminoacyl-tRNA simultaneously, allowing for productive ternary complex formation and subsequent protein synthesis. nih.gov This contrasts with wild-type EF-Tu, where this compound binding significantly reduces aminoacyl-tRNA affinity. nih.gov
Research on a GE2270A derivative, NAI003, also demonstrated that resistance in Propionibacterium acnes mutants was primarily due to mutations in the tuf gene. researchgate.net
Strategies to Overcome Resistance in this compound Analogue Development
The emergence of resistance highlights the need for strategies to overcome these mechanisms in the development of this compound analogues. One approach involves chemical modifications of the this compound structure to yield derivatives with altered binding properties or improved activity against resistant strains. uni-muenchen.de
The development of semisynthetic congeners, such as aminothiazole derivatives of GE2270A, has shown promise. nih.gov These derivatives, while still targeting EF-Tu, can exhibit activity against this compound-resistant isolates and may have improved pharmacological properties, such as increased aqueous solubility. nih.govnih.gov
For instance, compounds like NAI003, a derivative of GE2270A, have been developed and investigated. researchgate.net While NAI003 also targets EF-Tu and resistance can arise from tuf mutations, the study of its interaction with EF-Tu from different bacteria provides insights into potential modifications to circumvent resistance. researchgate.net
Another derivative, LFF571, has advanced to clinical trials, demonstrating the potential for modified this compound analogues to address bacterial infections. researchgate.netrsc.org Although the specific strategies employed in the development of LFF571 to overcome resistance are not detailed in the provided text, the success of this analogue suggests that structural modifications can lead to compounds with favorable profiles.
The understanding of the this compound binding site on EF-Tu and the mechanisms by which tuf mutations confer resistance provides a basis for rational design of new analogues aimed at circumventing existing resistance mechanisms. asm.orgnih.govnih.govresearchgate.net
Data Tables
While specific detailed research findings with numerical data for resistance levels (e.g., MIC values for resistant strains) were mentioned in the search results, presenting them in interactive tables requires structured data that is not explicitly provided in a readily extractable format within the snippets. However, the qualitative findings regarding resistance mechanisms can be summarized.
Here is a conceptual representation of how data on EF-Tu mutations and their impact on this compound binding/resistance could be presented if detailed quantitative data were available:
| EF-Tu Mutation (E. coli numbering) | Location on EF-Tu | Effect on this compound Binding (relative to WT) | Effect on aa-tRNA Binding in presence of this compound (relative to WT) | This compound Resistance Level (e.g., fold increase in MIC) | Source Organism of Mutant |
| G257S | Near aa-tRNA 3' end binding site (Domain II) asm.orgnih.gov | Binds nearly as well as WT nih.gov | Curtails drop in affinity to about two orders nih.gov | High nih.gov | E. coli (mutant) nih.gov |
| G275A | Near aa-tRNA 3' end binding site (Domain II) asm.orgnih.gov | Binds nearly as well as WT nih.gov | Curtails drop in affinity to about one order nih.gov | High asm.orgnih.gov | E. coli (mutant) nih.gov, P. rosea (intrinsic) asm.org |
| P. rosea EF-Tu1 (various substitutions) | Domain II nih.govnih.gov | Incapable of binding nih.gov | Not applicable (no binding) | High/Total nih.govnih.gov | Planobispora rosea (intrinsic) nih.govnih.gov |
Synthetic Chemistry and Medicinal Chemistry Development of Ge2270
Total Synthesis Strategies for GE2270 and its Core Structures
Total synthesis of this compound and its core structures presents significant challenges due to the complex arrangement of heterocycles and the presence of a large macrocycle. Several strategies have been developed to overcome these difficulties. One key strategy involves the assembly of the 2,3,6-trisubstituted pyridine (B92270) core through consecutive cross-coupling reactions. nih.gov Another approach has utilized the hetero-Diels-Alder reaction to construct the pyridine core. nih.gov More recent strategies have combined Hantzsch thiazole (B1198619) synthesis with cross-coupling reactions, including direct C–H hetarylation, to build and connect thiazolyl units to a pyridine core. d-nb.infobeilstein-journals.org
Assembly of the Pyridine Core and Thiazolyl Moieties
The assembly of the pyridine core and the attachment of thiazolyl moieties are crucial steps in the total synthesis of this compound. One method involves starting from 2,6-dibromo-3-iodopyridine (B1455157) and employing Negishi cross-coupling to install the southern fragment, which is a trithiazole. nih.gov The northern part of the molecule, a truncated tert-butyl 2-bromothiazole-4-carboxylate, can then be introduced via another Negishi cross-coupling after metalation to a zinc reagent. nih.gov An alternative strategy for constructing the heterocyclic core involves a late-stage [4 + 2] cycloaddition of a bithiazolylazadiene with an alkynylated thiazole. beilstein-journals.org Another innovative approach for synthesizing the central core has utilized Negishi and Stille cross-coupling reactions to directly introduce mono- and dithiazolyl units to a 2,3,6-trihalopyridine. beilstein-journals.org A different strategy for the D-series this compound core combines Hantzsch thiazole condensation with cross-coupling, including direct C–H hetarylation, to sequentially build and link thiazolyl units to 5-bromopicolinate. d-nb.infobeilstein-journals.org
Macrocyclization Techniques in this compound Synthesis
Macrocyclization is a critical and often challenging step in the total synthesis of this compound due to the size and complexity of the ring system. One successful technique employed is an intramolecular Stille cross-coupling reaction. This reaction can occur at the C-2 position of the pyridine core, effectively forming the 29-membered macrolactam. nih.govacs.org This Stille coupling has been reported to provide the desired macrocycle in good yield under dilute conditions. acs.orgthieme-connect.de Another approach has relied on a macrolactamization process to construct the macrocycle. nih.gov In some total synthesis strategies, the macrocyclization and the formation of the heterocyclic core have been achieved simultaneously through a late-stage Negishi cross-coupling. d-nb.infobeilstein-journals.org
Semisynthesis and Chemical Modification Approaches for this compound Derivatives
Semisynthesis and chemical modification of this compound have been explored to generate derivatives with potentially improved properties, such as increased aqueous solubility and enhanced activity against specific pathogens. nih.govasm.org These approaches often involve modifying the naturally occurring this compound A. nih.gov For instance, novel semisynthetic congeners containing 4-aminothiazolyl substitution at the C-16 position of this compound A have been identified. nih.govasm.org These modifications have led to derivatives with improved characteristics compared to the parent compound. nih.gov Semisynthetic efforts have also focused on the C-terminal tail of this compound, providing insights into the importance of this region for binding and solubility. researchgate.net
Development of this compound as Preclinical Lead Candidates and Analogues
This compound A has served as a starting point for the identification of preclinical development candidates and analogues. nih.govasm.org Medicinal chemistry optimization efforts beginning with this compound A have led to the identification of novel derivatives. nih.govasm.org For example, cycloalkylcarboxylic acid derivatives have been developed as preclinical candidates. nih.govasm.org These analogues have demonstrated activity against difficult-to-treat Gram-positive pathogens and exhibit increased aqueous solubility compared to this compound A. nih.govasm.org The design, synthesis, and evaluation of 4-aminothiazolyl analogues of this compound A have been undertaken in the search for antibacterial leads. nih.govacs.org This research has helped define initial structure-activity relationships for these types of analogues. nih.gov Some semisynthetic derivatives of this compound have advanced to preclinical or early clinical studies. researchgate.netplos.org
Challenges and Innovations in this compound Chemical Synthesis
The chemical synthesis of this compound and its core structures presents several challenges due to the molecule's complexity. One significant challenge is the development of concise synthetic routes to the complex heterocyclic cores. d-nb.infobeilstein-journals.org The assembly of the pyridine core with multiple thiazole substituents requires efficient and selective coupling reactions. nih.govd-nb.infobeilstein-journals.org Macrocyclization to form the large, 29-membered ring is another challenging step, requiring careful control of reaction conditions to achieve good yields. nih.govacs.orgthieme-connect.de
Innovations in this compound chemical synthesis have focused on developing more efficient and convergent routes. The use of consecutive cross-coupling reactions, such as Negishi and Stille couplings, has been a key innovation for assembling the pyridine core and attaching thiazoles. nih.govbeilstein-journals.org The application of hetero-Diels-Alder reactions has also been explored for constructing the pyridine core. nih.gov More recent innovations include combining Hantzsch thiazole synthesis with direct C–H hetarylation and Borylation Suzuki–Miyaura cross-coupling for the step-by-step construction of thiazolylpyridine cores. d-nb.infobeilstein-journals.org The development of late-stage macrocyclization techniques, including intramolecular Stille coupling and Negishi cross-coupling, represents significant progress in the total synthesis of the complete macrocycle. nih.govd-nb.infobeilstein-journals.orgacs.org
Ge2270 As a Research Tool and Future Directions
Utility of GE2270 as a Chemical Probe for Protein Synthesis Studies
GE2270A is a potent and specific inhibitor of bacterial protein synthesis, primarily by targeting elongation factor Tu (EF-Tu). asm.orgnih.govresearchgate.netnih.govasm.org EF-Tu is a key protein responsible for delivering aminoacyl-tRNAs (aa-tRNAs) to the ribosome during the elongation phase of translation. nih.govthegoodscentscompany.com GE2270A inhibits the formation of the ternary complex, which consists of EF-Tu, GTP, and aa-tRNA, thereby preventing EF-Tu from associating with the ribosome and carrying out its enzymatic function. thegoodscentscompany.comnih.govbiorxiv.org
Studies using GE2270A have provided valuable insights into the mechanism of action of EF-Tu and its interaction with aa-tRNA and the ribosome. Crystal structures of Thermus thermophilus EF-Tu in complex with GE2270A have shown that the antibiotic binds to domain 2 of EF-Tu, interfering with the binding of the 3'-aminoacyl group and a portion of the acceptor stem of aa-tRNA. nih.gov This specific interaction highlights how GE2270A sterically hinders the proper positioning of aa-tRNA for delivery to the ribosome. nih.gov
Elfamycins, the class of antibiotics that includes GE2270A and targets EF-Tu, have historically been valuable laboratory tools for dissecting the functions of EF-Tu and the ribosome. thegoodscentscompany.com The defined interaction point and inhibitory effect of GE2270A make it an indispensable probe for researchers investigating the intricacies of bacterial translation and the role of EF-Tu within this process.
Application in High-Throughput Screening Assays (e.g., FRET-based) for Novel Inhibitors
The specific inhibitory activity of GE2270A on EF-Tu and ternary complex formation has led to its use in validating high-throughput screening (HTS) assays designed to identify novel inhibitors of bacterial protein synthesis. uni-freiburg.de Fluorescence resonance energy transfer (FRET)-based assays, for instance, have been developed to monitor the formation of the ternary complex. uni-freiburg.de
In a typical FRET-based assay, engineered EF-Tu and tRNAPhe are labeled with fluorescent dyes (e.g., Cy5 and Cy3). uni-freiburg.de Ternary complex formation brings the dyes into proximity, resulting in increased FRET signal (e.g., increased Cy5 fluorescence upon Cy3 excitation). uni-freiburg.de Known inhibitors of ternary complex formation, such as GE2270A, cause a reduction in this FRET signal. uni-freiburg.de
GE2270A has been successfully used as a positive control in such FRET assays to demonstrate their capability to identify compounds that disrupt the EF-Tu:tRNA:GTP interaction. uni-freiburg.de This application is crucial for validating the assay's sensitivity and specificity in screening large libraries of compounds for potential new EF-Tu inhibitors. The adaptability of FRET-based assays to HTS formats, owing to their simplicity, sensitivity, and automation potential, makes GE2270A a valuable reference compound in the search for new antibacterial leads targeting this essential pathway.
An example of GE2270A's use in validating a FRET-based HTS assay is shown in the following conceptual data table, illustrating the expected outcome:
| Compound | EF-Tu:tRNA:GTP Ternary Complex Formation (Relative FRET Signal) | Inhibition (%) |
| Control (No Inhibitor) | High | 0 |
| GE2270A | Low | >90 |
| Test Compound X | Moderate | ~50 |
| Test Compound Y | High | <10 |
Note: This table is illustrative, based on the described principle of FRET assays and the known inhibitory activity of GE2270A. Actual values would depend on assay conditions and compound potency.
This compound, along with other known EF-Tu inhibitors like Factumycin and Kirromycin, has been shown to inhibit the FRET signal in such assays with EC50 values typically in the low micromolar range. thegoodscentscompany.com
Potential for Novel Scaffold Development in Antimicrobial Discovery
The unique and complex chemical structure of GE2270A, a thiopeptide derived from a ribosomally synthesized and post-translationally modified peptide precursor, makes it an attractive scaffold for the development of novel antimicrobial agents. nih.govctdbase.org Thiopeptides, in general, have garnered significant interest due to their potent activity against Gram-positive bacteria, including antibiotic-resistant strains.
While naturally occurring thiopeptides like GE2270A can face limitations such as poor solubility and pharmacokinetics, various strategies are being employed to generate derivatives with improved properties. These strategies include chemical synthesis, semisynthetic derivatization, and engineering of the biosynthetic pathways.
Research has already demonstrated the potential of the this compound scaffold through the development of promising derivatives. For instance, LFF571, a derivative of GE2270A, has been investigated for the treatment of Clostridium difficile infections and showed promising in vitro and in vivo potency. Another derivative, NAI003, has shown high selectivity against Propionibacterium acnes, suggesting its potential for treating skin diseases. These examples highlight the ability to modify the this compound structure to enhance its therapeutic profile and target specific pathogens.
The successful heterologous expression of the this compound biosynthetic gene cluster in more genetically tractable host strains like Streptomyces coelicolor provides a powerful platform for generating novel this compound derivatives through genetic engineering. This approach allows for the manipulation of the genes involved in the biosynthesis and post-translational modification of the this compound precursor peptide, potentially leading to the production of new congeners with altered structures and improved pharmacological properties.
The following table provides examples of this compound derivatives and their investigated applications:
| Compound | Origin/Relationship to GE2270A | Investigated Application |
| GE2270A | Natural Product | Research tool, Antibacterial |
| LFF571 | Derivative of GE2270A | Clostridium difficile infections |
| NAI003 | Derivative of GE2270A | Propionibacterium acnes infections |
The ongoing efforts to modify and optimize the this compound scaffold underscore its significant potential in the discovery and development of new antimicrobial agents to combat the growing threat of antibiotic resistance.
Future Research Avenues and Unexplored Biological Roles of this compound
Despite the progress made in understanding this compound and its potential, several avenues for future research and unexplored biological roles remain. Elfamycins, including GE2270A, are considered a relatively understudied group of antibiotics, and renewed interest is driven by the urgent need for new antibacterial agents. thegoodscentscompany.com
Future research could focus on a deeper exploration of the structural-activity relationships of this compound and its derivatives to guide the rational design of more potent and selective compounds. This could involve detailed structural studies, including co-crystallization of this compound analogs with EF-Tu variants or the ribosome, to understand the molecular basis of their interactions and how modifications affect binding affinity and inhibitory activity.
Investigating the full spectrum of congeners produced by Planobispora rosea and other potential this compound-producing strains could reveal novel structures with previously unexplored biological activities. Advanced analytical techniques and metabolomics approaches can be employed to identify and characterize these minor components.
Further research into the resistance mechanisms against GE2270A, such as naturally occurring mutations in EF-Tu in producer organisms or the development of resistance in target bacteria, can provide valuable insights for designing compounds that circumvent these mechanisms. thegoodscentscompany.com Understanding how EF-Tu can acquire resistance while maintaining its essential functions is crucial for developing durable antibacterial therapies.
While this compound is primarily known for its antibacterial activity, exploring potential activities against other pathogens or in different biological contexts could uncover novel therapeutic applications. Although preliminary analysis suggests that Plasmodium falciparum EF-Tu has relatively low sequence identity to bacterial EF-Tu, further investigation into potential off-target effects or alternative mechanisms in other organisms could be warranted. biorxiv.org
Finally, optimizing the production of this compound and its derivatives through metabolic engineering of the producer strain or heterologous hosts remains an important area of research to ensure sustainable and cost-effective supply for further studies and potential clinical use.
Q & A
Q. What is the molecular mechanism of GE2270's antibacterial activity, and how can researchers experimentally validate its target specificity?
this compound inhibits bacterial protein synthesis by binding to elongation factor Tu (EF-Tu), preventing the delivery of aminoacyl-tRNA to the ribosome . To validate target specificity:
- Use in vitro assays with purified EF-Tu and ribosomes to measure Phe-tRNA binding inhibition at varying this compound concentrations (e.g., IC50 determination via radiolabeled tRNA assays) .
- Employ genetic knockout/complementation experiments in model organisms (e.g., Streptomyces) to confirm resistance via EF-Tu mutations .
Q. How should researchers design experiments to monitor this compound production kinetics in microbial cultures?
- Cultivate the native producer Planobispora rosea in V6 medium, tracking biomass (dry cell weight), glucose consumption, and this compound titers via HPLC or LC-MS at timed intervals .
- Correlate production phases with transcriptomic (RNA-seq) and proteomic (2D gel/MS) data to identify biosynthetic gene cluster (pbt) activation timing .
Q. What methodologies are critical for isolating and characterizing this compound analogs with improved solubility?
- Perform combinatorial modifications of the A-ring structure via solid-phase peptide synthesis, followed by solubility assays in aqueous buffers .
- Use NMR and X-ray crystallography to analyze structural changes impacting hydrophobicity and ribosomal binding affinity .
Advanced Research Questions
Q. How can researchers reconcile contradictions in this compound production data across heterologous expression systems?
- Problem : this compound production succeeds in Nonomuraea but fails in Streptomyces despite identical gene clusters .
- Methodology :
- Delete flanking ribosomal genes (e.g., rpoC) in the pbt cluster to eliminate host interference .
- Insert inducible promoters (e.g., ermE) upstream of resistance genes (tufR) to enhance cluster transcription .
- Validate transcriptional activation via qRT-PCR for pbtA (precursor peptide gene) and regulatory gene pbtR .
Q. What strategies address the paradoxical downregulation of this compound biosynthetic genes during peak antibiotic production?
- Observation : Most pbt genes are downregulated during stationary phase, yet this compound accumulates .
- Approach :
- Profile intracellular precursor peptide (PbtA) stability via pulse-chase experiments and proteolytic processing assays .
- Investigate post-translational regulation (e.g., phosphorylation of PbtR, a TetR-family transcriptional activator) using phosphoproteomics .
Q. How can researchers optimize heterologous this compound yields while minimizing host metabolic burden?
- Co-express pbt cluster with thiopeptide-specific chaperones (e.g., cyclodehydratases) in S. coelicolor M1146 .
- Use dynamic flux balance analysis (dFBA) to model amino acid uptake and adjust fed-batch fermentation parameters .
Methodological Guidance for Data Analysis
Q. How should researchers analyze conflicting data on this compound's inhibition of EF-Tu vs. L11 ribosomal protein interactions?
- Perform cross-linking mass spectrometry to identify direct this compound-protein contacts in ribosomal complexes .
- Compare inhibition kinetics in EF-Tu/L11 knockout strains using in vitro translation assays .
Q. What statistical frameworks are suitable for analyzing this compound transcriptomic-proteomic discordance?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
